Superior Demethylation Depth: Global CpG Methylation Falls from 70% to <18% in mESCs, Exceeding Azanucleoside Capacity
(Rac)-GSK-3484862 induces substantially deeper global demethylation than achievable with covalent DNMT1 inhibitors 5-azacytidine or decitabine at tolerated concentrations. In wild-type mESCs, whole-genome bisulfite sequencing revealed that treatment with GSK-3484862 reduced global CpG methylation levels from approximately 70% to less than 18% after 6 days [1]. The resulting methylation pattern closely resembled that of Dnmt1-deficient mESCs [1]. By contrast, 5-azacytidine and decitabine induce severe cytotoxicity at concentrations required for meaningful demethylation, limiting their effective demethylation depth [1].
| Evidence Dimension | Global CpG methylation reduction |
|---|---|
| Target Compound Data | Global CpG methylation fell from ~70% to <18% after 6 days treatment (2 μM GSK-3484862) |
| Comparator Or Baseline | 5-Azacytidine and decitabine: severe cytotoxicity limits achievable demethylation depth; weaker upregulation of methylated genes observed |
| Quantified Difference | ~52 percentage point reduction in methylation; achieved with minimal non-specific toxicity vs. extensive cell death with comparators |
| Conditions | Wild-type murine embryonic stem cells (mESCs); whole-genome bisulfite sequencing; 6-day treatment with 2 μM GSK-3484862 |
Why This Matters
Procurement of (Rac)-GSK-3484862 enables epigenetic studies requiring near-complete DNMT1 ablation without the viability collapse that invalidates experiments using azanucleosides.
- [1] Nathalia Azevedo Portilho, et al. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells. Epigenetics & Chromatin, 2021, 14:56. View Source
